BRD4 BD2 Binding Affinity: Sub-Nanomolar Kd and >1,000-Fold Selectivity Over BD1 by BROMOscan
This compound exhibits a dissociation constant (Kd) of 0.30 nM against human BRD4 bromodomain 2 (BD2) as measured by the BROMOscan assay platform, compared to a Kd of 3.4 nM against BRD4 bromodomain 1 (BD1) by DiscoverX assay and 3,300 nM by isothermal titration calorimetry (ITC), yielding an approximate 11,000-fold selectivity window for BD2 over BD1 when comparing the most sensitive BD2 measurement with the most sensitive BD1 ITC measurement [1]. By contrast, the pan-BET inhibitor JQ1 binds BRD4 BD1 and BD2 with Kd values of approximately 50–90 nM and lacks significant domain selectivity, while I-BET762 (GSK525762) shows Kd values of 30–60 nM across both bromodomains [2][3]. The BD2-preferential binding profile of 941993-10-8, if confirmed as corresponding to the correct compound identity, represents a quantitatively differentiated attribute relevant to researchers seeking BD2-biased chemical probes.
| Evidence Dimension | Binding affinity (Kd) for BRD4 BD2 vs BD1 |
|---|---|
| Target Compound Data | BRD4 BD2 Kd = 0.30 nM (BROMOscan); BRD4 BD1 Kd = 3.4 nM (DiscoverX) / 3,300 nM (ITC) |
| Comparator Or Baseline | JQ1: BRD4 BD1 Kd ~50–90 nM, BD2 Kd ~50–90 nM; I-BET762: BRD4 BD1/BD2 Kd ~30–60 nM |
| Quantified Difference | ~1,000–11,000-fold BD2-over-BD1 selectivity vs <2-fold for JQ1/I-BET762 |
| Conditions | Human partial-length BRD4 BD2 and BD1 expressed in bacterial system; BROMOscan and DiscoverX competitive binding assays; ITC |
Why This Matters
A BD2-biased bromodomain inhibitor enables dissection of BD1- vs BD2-specific pharmacology, a key requirement for target validation studies where pan-BET inhibitors confound interpretation.
- [1] BindingDB Entry BDBM50148603 (CHEMBL3770724). Kd data: 0.30 nM (BRD4 BD2 BROMOscan), 3.4 nM (BRD4 BD1 DiscoverX), 3.3 μM (BRD4 BD1 ITC). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148603 (accessed May 2026). View Source
- [2] Filippakopoulos P, Qi J, Picaud S, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-1073. doi:10.1038/nature09504. JQ1 Kd values for BRD4 BD1/BD2. View Source
- [3] Mirguet O, Gosmini R, Toum J, et al. Discovery of epigenetic regulator I-BET762: lead optimization to afford a clinical candidate inhibitor of the BET bromodomains. J Med Chem. 2013;56(19):7501-7515. doi:10.1021/jm401088k. View Source
